N-[(E)-Amino[(4,6-dimethylquinazolin-2-YL)amino]methylidene]butanamide
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Overview
Description
N-[(E)-Amino[(4,6-dimethylquinazolin-2-YL)amino]methylidene]butanamide is a synthetic organic compound that belongs to the class of quinazoline derivatives Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-Amino[(4,6-dimethylquinazolin-2-YL)amino]methylidene]butanamide typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Quinazoline Core: The quinazoline core is synthesized by the condensation of 4,6-dimethyl-2-aminobenzamide with formic acid under reflux conditions.
Introduction of the Amino Group: The amino group is introduced by reacting the quinazoline core with ammonia or an amine under controlled conditions.
Formation of the Butanamide Moiety: The final step involves the reaction of the intermediate with butanoyl chloride in the presence of a base such as triethylamine to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(E)-Amino[(4,6-dimethylquinazolin-2-YL)amino]methylidene]butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding quinazoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The amino and butanamide groups can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Alkyl halides, acyl chlorides; reactions are conducted in the presence of a base such as triethylamine or pyridine.
Major Products Formed
Oxidation: Quinazoline N-oxides
Reduction: Reduced quinazoline derivatives
Substitution: Alkylated or acylated quinazoline derivatives
Scientific Research Applications
N-[(E)-Amino[(4,6-dimethylquinazolin-2-YL)amino]methylidene]butanamide has been explored for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex quinazoline derivatives with potential biological activities.
Biology: Studied for its potential as an enzyme inhibitor, particularly targeting kinases and other regulatory proteins.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: Used in the development of novel materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-[(E)-Amino[(4,6-dimethylquinazolin-2-YL)amino]methylidene]butanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and thereby modulating various biochemical pathways. For example, it may inhibit kinase activity by competing with ATP for binding to the kinase active site, leading to the suppression of downstream signaling pathways involved in cell proliferation and survival.
Comparison with Similar Compounds
N-[(E)-Amino[(4,6-dimethylquinazolin-2-YL)amino]methylidene]butanamide can be compared with other quinazoline derivatives, such as:
Gefitinib: A well-known quinazoline derivative used as an epidermal growth factor receptor (EGFR) inhibitor in cancer therapy.
Erlotinib: Another quinazoline-based EGFR inhibitor with similar applications in oncology.
Lapatinib: A dual tyrosine kinase inhibitor targeting both EGFR and HER2, used in the treatment of breast cancer.
The uniqueness of this compound lies in its specific structural modifications, which may confer distinct biological activities and therapeutic potential compared to other quinazoline derivatives.
Properties
Molecular Formula |
C15H19N5O |
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Molecular Weight |
285.34 g/mol |
IUPAC Name |
N-[(Z)-N'-(4,6-dimethylquinazolin-2-yl)carbamimidoyl]butanamide |
InChI |
InChI=1S/C15H19N5O/c1-4-5-13(21)19-14(16)20-15-17-10(3)11-8-9(2)6-7-12(11)18-15/h6-8H,4-5H2,1-3H3,(H3,16,17,18,19,20,21) |
InChI Key |
FAQKMTOCJQMFOJ-UHFFFAOYSA-N |
Isomeric SMILES |
CCCC(=O)N/C(=N\C1=NC(=C2C=C(C=CC2=N1)C)C)/N |
Canonical SMILES |
CCCC(=O)NC(=NC1=NC(=C2C=C(C=CC2=N1)C)C)N |
Origin of Product |
United States |
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